1-(4-(2-氧代吡咯烷-1-基)苯基)-3-(四氢-2H-吡喃-4-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

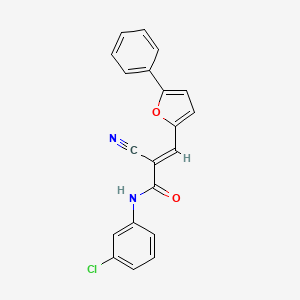

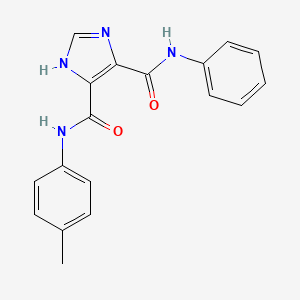

1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

科学研究应用

分子相互作用和络合研究Ośmiałowski 等人的研究探索了尿素衍生物与取代的 2-氨基-1,8-萘啶和苯甲酸酯的缔合,深入了解了氢键和络合形成,这对于理解类似尿素化合物在生物系统中的相互作用动力至关重要。这项研究强调了取代基效应对分子缔合的重要作用,这可能与基于尿素衍生物的分子受体或传感器的设计相关 (Ośmiałowski 等人,2013).

凝胶化和流变特性Lloyd 和 Steed 证明了尿素衍生物形成水凝胶的能力,其形态和流变学可以通过阴离子的特性进行调整。这项研究开辟了使用此类化合物创造具有特定物理特性的材料的途径,用于药物递送系统或组织工程 (Lloyd 和 Steed,2011).

活性代谢物的立体选择性合成Chen 等人对 PI3 激酶抑制剂的活性代谢物进行立体选择性合成,突出了该化合物在生物活性分子合成中的效用。此类方法可能成为开发具有增强特异性和功效的新型治疗剂的关键 (Chen 等人,2010).

离子对结合和配位化学Qureshi 等人对混合 N,S 供体尿素配体进行的研究深入探讨了尿素的络合和结合特性,为开发新的化学传感器或分离剂提供了宝贵知识,这些传感器或分离剂可以选择性地识别特定的离子或分子 (Qureshi 等人,2009).

杂环化合物的抗菌活性Farghaly 和 El-Kashef 在合成和评估吡唑及其相关化合物的抗菌活性(包括尿素衍生物)方面的工作,强调了此类化合物在开发新的抗菌剂中的潜力。这项研究对于持续寻找针对耐药菌株的新疗法至关重要 (Farghaly 和 El-Kashef,2005).

作用机制

Target of Action

The primary target of this compound is the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

This compound acts as an antimicrotubule agent . It interacts with its targets by docking to the colchicine-binding site (C-BS) on the microtubules . This interaction leads to the depolymerization of microtubules, disrupting their normal function .

Biochemical Pathways

The disruption of microtubule function affects several cellular pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells.

Result of Action

The compound exhibits antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means it can inhibit the growth of these cells. Moreover, it shows weak or no toxicity toward chick embryos, suggesting a degree of selectivity in its action .

属性

IUPAC Name |

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGZSMKGBJVCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)

![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)